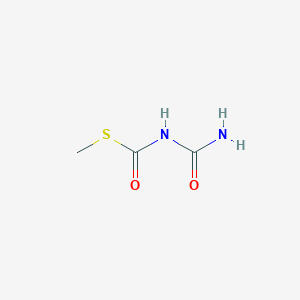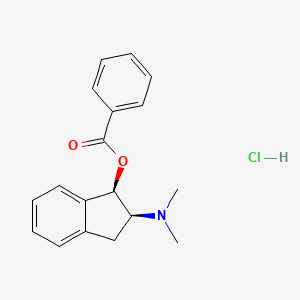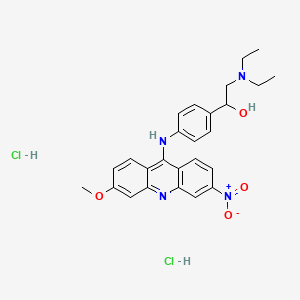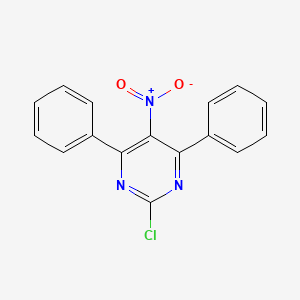
ethane-1,2-disulfonic acid;5-ethyl-4-phenyl-1,3-thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethane-1,2-disulfonic acid;5-ethyl-4-phenyl-1,3-thiazol-2-amine is a compound that combines the properties of a strong diprotic sulfonic acid and a thiazole derivative. Ethane-1,2-disulfonic acid is known for its strong acidic nature with pKa values of -1.46 and -2.06 . The thiazole ring, on the other hand, is a heterocyclic compound containing sulfur and nitrogen, known for its diverse biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethane-1,2-disulfonic acid typically involves the sulfonation of ethane derivatives under controlled conditions. The reaction conditions often include the use of strong sulfonating agents like sulfur trioxide or oleum .
For the synthesis of 5-ethyl-4-phenyl-1,3-thiazol-2-amine, common methods include the cyclization of appropriate thioamides with α-halo ketones or aldehydes. The reaction conditions usually involve heating in the presence of a base such as sodium ethoxide .
Industrial Production Methods: Industrial production of ethane-1,2-disulfonic acid involves large-scale sulfonation processes, often carried out in continuous reactors to ensure consistent quality and yield . The production of thiazole derivatives like 5-ethyl-4-phenyl-1,3-thiazol-2-amine may involve batch processes with stringent control over reaction parameters to achieve high purity .
Analyse Des Réactions Chimiques
Types of Reactions: Ethane-1,2-disulfonic acid undergoes various reactions typical of strong acids, including neutralization, esterification, and sulfonation . It can also participate in oxidation-reduction reactions due to its strong acidic nature.
5-ethyl-4-phenyl-1,3-thiazol-2-amine can undergo electrophilic substitution reactions at the thiazole ring, particularly at the C-5 position . It can also participate in nucleophilic substitution reactions at the C-2 position .
Common Reagents and Conditions: Common reagents for reactions involving ethane-1,2-disulfonic acid include bases (e.g., sodium hydroxide) for neutralization and alcohols for esterification . For 5-ethyl-4-phenyl-1,3-thiazol-2-amine, reagents like halogens and nucleophiles are commonly used in substitution reactions .
Major Products Formed: The major products formed from reactions involving ethane-1,2-disulfonic acid include salts, esters, and sulfonated derivatives . For 5-ethyl-4-phenyl-1,3-thiazol-2-amine, the products include various substituted thiazoles with potential biological activities .
Applications De Recherche Scientifique
Ethane-1,2-disulfonic acid is used in pharmaceutical formulations as a counterion for active ingredients, enhancing their solubility and stability . It is also used in chemical synthesis as a strong acid catalyst .
5-ethyl-4-phenyl-1,3-thiazol-2-amine has diverse applications in medicinal chemistry due to its biological activities. It is used in the development of antimicrobial, antifungal, antiviral, and anticancer agents . The thiazole ring is a key structural component in many drugs, making this compound valuable in drug discovery and development .
Mécanisme D'action
The mechanism of action of ethane-1,2-disulfonic acid primarily involves its strong acidic nature, which allows it to donate protons readily, facilitating various chemical reactions . In pharmaceutical formulations, it acts as a counterion, enhancing the solubility and bioavailability of active ingredients .
For 5-ethyl-4-phenyl-1,3-thiazol-2-amine, the mechanism of action involves interactions with biological targets such as enzymes and receptors. The thiazole ring can form hydrogen bonds and π-π interactions with target molecules, modulating their activity . This makes it effective in various therapeutic applications, including antimicrobial and anticancer treatments .
Comparaison Avec Des Composés Similaires
Similar Compounds:
- Methanedisulfonic acid
- 1,3-Propanedisulfonic acid
- Sulfathiazole
- Ritonavir
- Abafungin
- Bleomycine
- Tiazofurin
Uniqueness: Ethane-1,2-disulfonic acid is unique due to its strong diprotic acidic nature, making it highly effective in applications requiring strong acids . Its ability to form stable salts with pharmaceutical ingredients sets it apart from other sulfonic acids .
5-ethyl-4-phenyl-1,3-thiazol-2-amine stands out due to its diverse biological activities and the versatility of the thiazole ring in drug design . Its ability to undergo various chemical modifications allows for the development of a wide range of therapeutic agents .
Propriétés
Numéro CAS |
31784-91-5 |
|---|---|
Formule moléculaire |
C24H30N4O6S4 |
Poids moléculaire |
598.8 g/mol |
Nom IUPAC |
ethane-1,2-disulfonic acid;5-ethyl-4-phenyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/2C11H12N2S.C2H6O6S2/c2*1-2-9-10(13-11(12)14-9)8-6-4-3-5-7-8;3-9(4,5)1-2-10(6,7)8/h2*3-7H,2H2,1H3,(H2,12,13);1-2H2,(H,3,4,5)(H,6,7,8) |
Clé InChI |
FUDQPNRWKDLWRA-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(N=C(S1)N)C2=CC=CC=C2.CCC1=C(N=C(S1)N)C2=CC=CC=C2.C(CS(=O)(=O)O)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




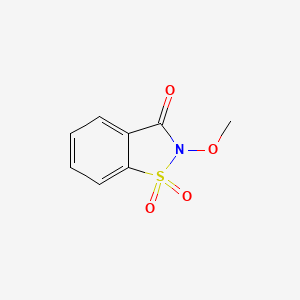

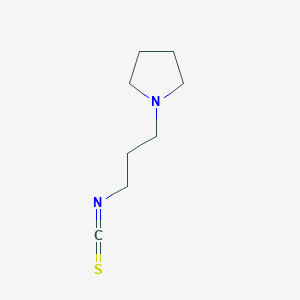
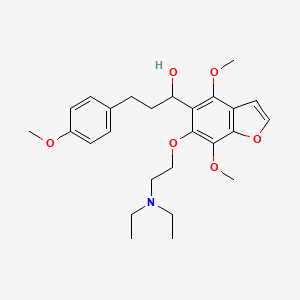
![(1Z)-1-[(E)-3-phenylprop-2-enylidene]indene](/img/structure/B14675580.png)
![(8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-(6-methylheptan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-3,2'-oxirane]](/img/structure/B14675585.png)
